

Application Notes and Protocols for KB05-SLF in Cell-Based Assays

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Compound of Interest

Compound Name: KB-05

Cat. No.: B6169136

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Introduction to KB05-SLF

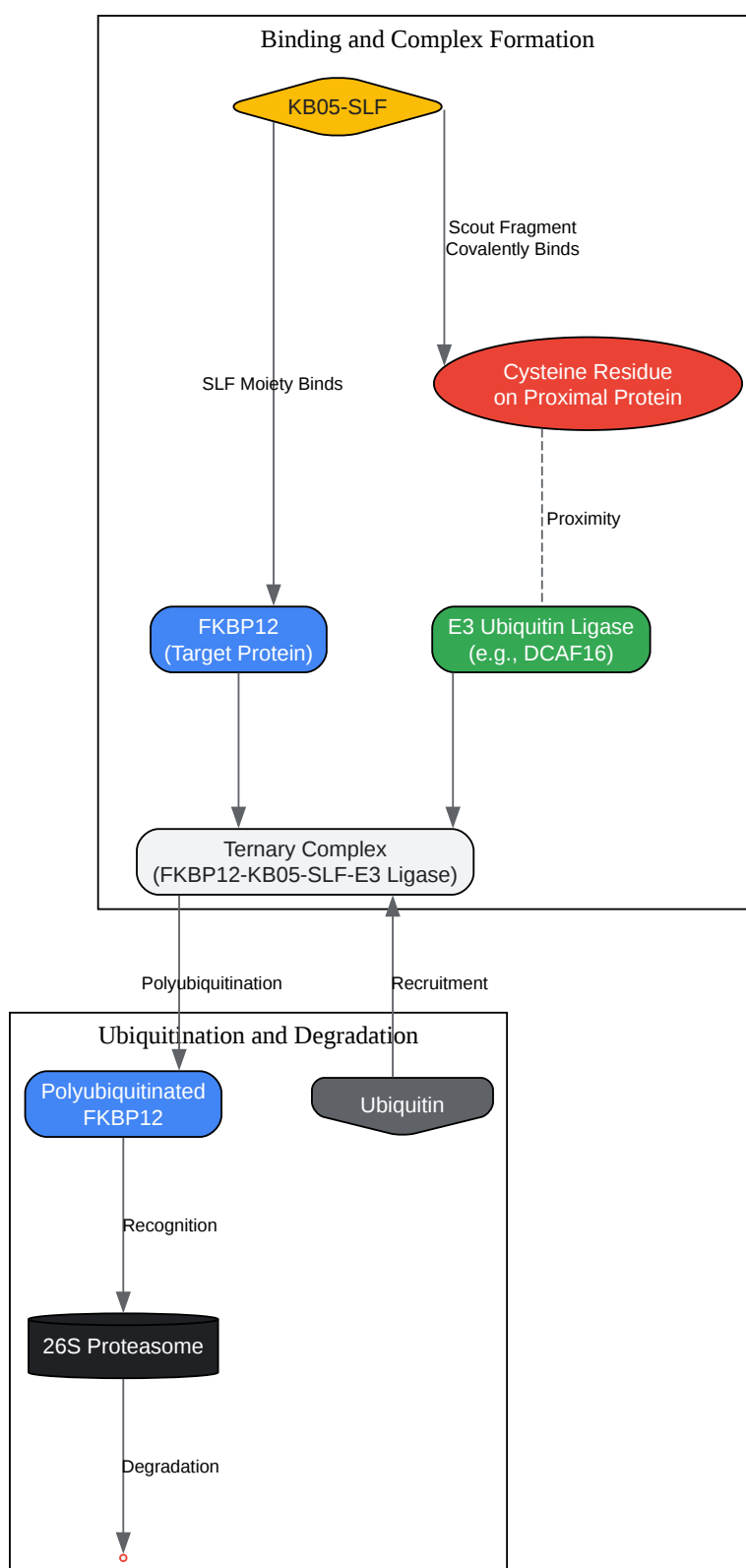
KB05-SLF is an electrophilic, heterobifunctional molecule designed for the discovery of novel E3 ubiquitin ligases, a critical area of research in the field of targeted protein degradation (TPD).[1] As a proteolysis-targeting chimera (PROTAC), KB05-SLF is comprised of two key moieties: a synthetic ligand for the protein FKBP12 (SLF) and an electrophilic "scout" fragment. This scout fragment has the ability to covalently bind to cysteine residues on nearby proteins. [1]

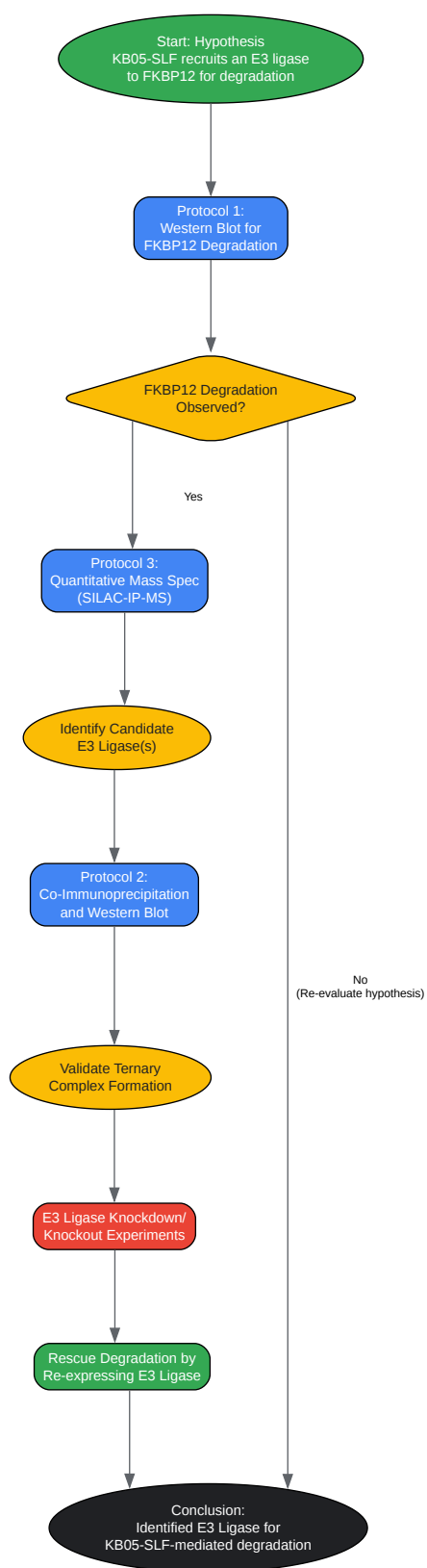
The primary application of KB05-SLF is to identify new E3 ligases that can be harnessed for TPD. When the scout fragment of KB05-SLF covalently attaches to a protein that is in proximity to an E3 ligase, it can induce the formation of a ternary complex between FKBP12, the scout-bound protein, and the E3 ligase. This proximity can lead to the ubiquitination and subsequent proteasomal degradation of FKBP12. By monitoring the degradation of FKBP12, researchers can infer the engagement of a functional E3 ligase. A notable discovery using a similar electrophilic PROTAC, KB02-SLF, was the identification of DCAF16 as an E3 ligase capable of mediating the degradation of nuclear proteins.[2]

Due to the reactive nature of the electrophilic scout fragment, it is crucial to include careful controls and validation steps in all experiments to ensure that the observed degradation of FKBP12 is a result of a specific E3 ligase engagement and not due to off-target effects or compound toxicity.[1]

Signaling Pathway of KB05-SLF-Mediated Protein Degradation

The mechanism of action for KB05-SLF involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The following diagram illustrates the proposed signaling pathway.





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References

- 1. scispace.com [scispace.com]
- 2. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
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